6-Chloro-N-(2-morpholinoethyl)-2-(piperidin-1-yl)quinolin-4-amine
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Overview
Description
6-chloro-N-[2-(morpholin-4-yl)ethyl]-2-(piperidin-1-yl)quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure substituted with a chloro group, a morpholine ring, and a piperidine ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(morpholin-4-yl)ethyl]-2-(piperidin-1-yl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution with Piperidine and Morpholine: The substitution reactions to introduce the piperidine and morpholine rings can be carried out using nucleophilic substitution reactions. The quinoline derivative can be reacted with piperidine and morpholine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(morpholin-4-yl)ethyl]-2-(piperidin-1-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace the chloro group with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
6-chloro-N-[2-(morpholin-4-yl)ethyl]-2-(piperidin-1-yl)quinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(morpholin-4-yl)ethyl]-2-(piperidin-1-yl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Piperidine derivatives: Compounds with a piperidine ring that exhibit various biological activities.
Uniqueness
6-chloro-N-[2-(morpholin-4-yl)ethyl]-2-(piperidin-1-yl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chloro group, morpholine ring, and piperidine ring in the quinoline core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H27ClN4O |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
6-chloro-N-(2-morpholin-4-ylethyl)-2-piperidin-1-ylquinolin-4-amine |
InChI |
InChI=1S/C20H27ClN4O/c21-16-4-5-18-17(14-16)19(22-6-9-24-10-12-26-13-11-24)15-20(23-18)25-7-2-1-3-8-25/h4-5,14-15H,1-3,6-13H2,(H,22,23) |
InChI Key |
GWMUNCCNAYOJNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)NCCN4CCOCC4 |
Origin of Product |
United States |
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